molecular formula C18H21N3O3S2 B5553842 (4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5553842
M. Wt: 391.5 g/mol
InChI Key: LEEOPRSMGTZKNN-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives involves multi-step reactions starting from pyridine-2(1H)-thione derivatives, undergoing cyclization, and further reactions to yield various heterocyclic compounds. Such processes often involve interactions with α-halo-reagents, ethanol/piperidine solutions, and dimethylformamide-dimethylacetal (DMF-DMA), leading to the formation of compounds with pyrazolo[3,4-b]pyridine and thiazolylpyrazolo[3,4-b]pyridine derivatives (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heteroatoms and fused ring systems, contributing to a complex three-dimensional geometry. This complexity impacts the compound's chemical reactivity and potential interactions with biological targets. Advanced techniques, such as NMR spectroscopy and X-ray diffraction analysis, are employed to elucidate these structures and understand the spatial arrangement of atoms (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves nucleophilic substitution reactions, cyclizations, and interactions with various reagents leading to the formation of diverse heterocyclic structures. The presence of thieno and pyridine rings contributes to their reactivity towards electrophiles and nucleophiles, enabling the synthesis of a wide range of derivatives with potential biological activities (Abdelhamid & Al-Atoom, 2006).

Scientific Research Applications

Subheading: Heterocyclic Compounds Based on Pyrazole Derivatives

A study by El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, leading to various derivatives including pyrazoles, isoxazoles, pyrimidinethiones, pyran derivatives, and pyridine derivatives. These compounds demonstrated significant antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002).

Chemistry of Substituted Pyrazolo[1,5-a]pyrimidines

Subheading: Reaction Mechanisms and Structural Analysis

Chimichi et al. (1996) investigated the reaction of ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid, resulting in the formation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines. The study provided insights into the reaction mechanisms and structural analysis through NMR spectroscopy and X-ray diffraction (Chimichi et al., 1996).

Pyrrole, Pyrazine, and Pyridine Formation in Browning Reaction

Subheading: Mechanisms in Non-Enzymic Browning Reaction

Milić and Piletić (1984) identified several pyrroles, pyrazines, and a pyridine derivative in a heated reaction mixture of d-glucose and aminobutyric acid isomer model systems. Their study on the non-enzymic browning reaction proposed mechanisms for the formation of these compounds, contributing to the understanding of food chemistry (Milić & Piletić, 1984).

Pyridine-Thione in Heterocyclic Synthesis

Subheading: Synthesis of Nicotinic Acid Ester and Other Derivatives

Gad-Elkareem, Abdel-fattah, and Elneairy (2006) focused on the synthesis of nicotinic acid esters and various heterocyclic derivatives using pyridine-2(1H)-thione. Their work contributed to the field of heterocyclic chemistry by providing novel synthetic pathways and compounds (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).

Ru Complexes for Water Oxidation

Subheading: Synthesis and Characterization for Oxygen Evolution

Zong and Thummel (2005) synthesized a series of dinuclear complexes and studied their potential for water oxidation. The complexes, involving 4-substituted pyridine ligands, demonstrated significant oxygen evolution, highlighting their potential in catalysis (Zong & Thummel, 2005).

Pyrazine Amide Ligands in Molecular Weaving

Subheading: Probing Polynuclear Transition Metal Complexes

Cockriel et al. (2008) synthesized pyrazine-containing ligands to form polynuclear transition metal complexes. The study provided insights into their ability to form intricate structures, contributing to the understanding of molecular weaving in inorganic chemistry (Cockriel et al., 2008).

Thieno[2,3-b]pyridine-2-carbohydrazide in Polyheterocyclic Synthesis

Subheading: Synthesis of Pyrido and Pyrazolyl Derivatives

Elneairy, Gad-Elkareem, and Abdel-fattah (2006) explored the synthesis of pyrido and pyrazolyl derivatives using thieno[2,3-b]pyridine-2-carbohydrazide. Their work expanded the repertoire of polyheterocyclic compounds, contributing to heterocyclic chemistry (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

properties

IUPAC Name

1-[(4aR,7aS)-6,6-dioxo-1-(pyridin-3-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c22-18(8-14-3-7-25-11-14)21-6-5-20(10-15-2-1-4-19-9-15)16-12-26(23,24)13-17(16)21/h1-4,7,9,11,16-17H,5-6,8,10,12-13H2/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEOPRSMGTZKNN-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CS(=O)(=O)CC2N1CC3=CN=CC=C3)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2CS(=O)(=O)C[C@H]2N1CC3=CN=CC=C3)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.